An In-depth Technical Guide to 2-Amino-5-chlorobenzamide (CAS: 5202-85-7)
An In-depth Technical Guide to 2-Amino-5-chlorobenzamide (CAS: 5202-85-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzamide, a versatile building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, spectral data, and key applications, with a focus on its role in the development of pharmaceuticals and analytical probes.
Core Properties and Data
2-Amino-5-chlorobenzamide is a white to slightly pale yellow crystalline powder.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5202-85-7 | [2] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Melting Point | 171-172 °C | [2] |
| Appearance | White to slightly pale yellow crystal/powder | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzamide
| Identifier | Value | Reference |
| InChI | 1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | [3] |
| InChIKey | DNRVZOZGQHHDAT-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)N)N | [3] |
Table 2: Chemical Identifiers for 2-Amino-5-chlorobenzamide
Spectral Data Summary
The structural integrity of 2-Amino-5-chlorobenzamide is confirmed by various spectroscopic techniques. A summary of the key spectral data is presented below.
| Technique | Key Peaks/Signals | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.90 (s, 2H, NH₂), 7.20 (d, 1H, ArH), 6.58 (d, 1H, ArH), 4.95 (s, 2H, NH₂) | [1] |
| IR (KBr) | 3546, 3401, 3169 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), 1617 cm⁻¹ (N-H bend) | [4] |
| Mass Spectrometry (EI) | m/z 170, 153, 136 | [3] |
Table 3: Spectroscopic Data for 2-Amino-5-chlorobenzamide
Synthesis Protocols
2-Amino-5-chlorobenzamide can be synthesized through various routes. A common and efficient method involves a two-step process starting from methyl anthranilate.[1][2]
Experimental Protocol: Two-Step Synthesis from Methyl Anthranilate[1][2]
Step 1: Chlorination of Methyl Anthranilate
-
In a reaction vessel maintained at a temperature below -5 °C, combine methyl anthranilate, an organic solvent (e.g., chloroform), and water.
-
Slowly add a solution of sodium hypochlorite (B82951) and glacial acetic acid as the chlorinating agent.
-
Allow the reaction to proceed for approximately 30 minutes.
-
Separate the organic phase and dry it to obtain 2-amino-5-chlorobenzoic acid methyl ester.
Step 2: Ammonolysis of 2-Amino-5-chlorobenzoic acid methyl ester
-
Place the 2-amino-5-chlorobenzoic acid methyl ester obtained from Step 1 and aqueous ammonia (B1221849) into a high-pressure autoclave.
-
Heat the mixture under pressure.
-
After the reaction is complete, separate the resulting crystals.
-
Dissolve the crystals in dichloromethane (B109758) and treat with activated carbon to remove impurities.
-
Filter the solution and crystallize to yield 2-Amino-5-chlorobenzamide. The reported yield for this method is above 85%.[2]
Caption: Synthesis workflow for 2-Amino-5-chlorobenzamide.
Applications in Research and Development
2-Amino-5-chlorobenzamide serves as a crucial intermediate in the synthesis of various high-value molecules.
Synthesis of Quinazoline (B50416) Derivatives
This compound is a fundamental raw material for the synthesis of quinazoline compounds, which exhibit a wide range of biological activities.[2][5] Quinazolinones, a class of derivatives, have shown potential as antimicrobial, antitumor, and antifungal agents.[5] The synthesis often involves the condensation of 2-aminobenzamides with aldehydes or other carbonyl-containing compounds.[5][6]
Caption: General synthesis of quinazolines.
Development of Fluorescent Probes
2-Amino-5-chlorobenzamide has been utilized in the synthesis of novel fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂).[2] The probe's fluorescence is modulated by the presence of H₂O₂, enabling its quantification in biological systems.[7][8]
Experimental Protocol: Synthesis of an H₂O₂ Fluorescent Probe (General Scheme) [2]
-
Dissolve 5-chlorosalicylaldehyde (B124248) and 4-bromomethylphenylboronic acid in a suitable solvent with a base such as K₂CO₃ and a catalyst like KI.
-
Reflux the mixture to form an intermediate.
-
Purify the intermediate via column chromatography.
-
React the purified intermediate with 2-Amino-5-chlorobenzamide in the presence of an acid catalyst (e.g., TsOH·H₂O) in ethanol.
-
After reflux, cool the reaction and add an oxidizing agent (e.g., DDQ) to yield the final fluorescent probe.
Caption: Workflow for H₂O₂ fluorescent probe synthesis.
Precursor for Anticancer Agents
Derivatives of 2-Amino-5-chlorobenzamide, specifically N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, have been synthesized and evaluated for their anticancer activity.[9] These compounds have shown dose-dependent inhibition of cell viability in human leukemia and T-cell lymphoma cell lines.[9] At lower concentrations, they induce a transient cell-cycle delay, while at higher concentrations, they lead to cell death.[9] While the exact mechanism for these specific derivatives is under investigation, related benzamide (B126) compounds are known to exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, interference with DNA repair pathways (e.g., PARP-1 inhibition), and modulation of histone deacetylases (HDACs).[10]
Caption: Putative signaling pathways for benzamide anticancer agents.
Safety Information
2-Amino-5-chlorobenzamide is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.[1]
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatility of 2-Amino-5-chlorobenzamide as a precursor to a wide array of functional molecules underscores its importance in advancing scientific research.
References
- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
